molecular formula C12H23N5O3 B560096 DiZPK

DiZPK

货号: B560096
分子量: 285.34 g/mol
InChI 键: YGUIFRMUMYTGAV-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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科学研究应用

Key Applications of DiZPK

  • Protein-Protein Interaction Studies
    • This compound has been utilized to investigate transient protein-protein interactions within living cells. For instance, a study demonstrated its effectiveness in capturing interactions between fatty acid synthase and protrudin in HeLa cells, revealing new insights into cellular protrusion mechanisms .
  • Mapping Protein Interfaces
    • The incorporation of this compound into proteins allows for the mapping of interaction interfaces. By using mass spectrometry, researchers can identify the specific residues involved in PPIs, facilitating a deeper understanding of molecular interactions .
  • Development of Cleavable Analogues
    • Researchers have developed cleavable analogues of this compound, such as DiZSeK, which incorporate selenium in place of a carbon atom. This modification allows for the selective release of captured proteins after oxidative cleavage, enhancing the ability to study complex biological systems .
  • Genetic Code Expansion
    • This compound's incorporation into proteins via genetic code expansion techniques has proven effective for site-specific labeling and modification. This approach enables precise control over the positioning of the photocrosslinker within target proteins, allowing for detailed mechanistic studies .
  • Applications in Drug Discovery
    • The ability to identify off-target interactions and binding sites using this compound has implications for drug discovery. By elucidating the binding dynamics of therapeutic agents with their targets, researchers can improve drug design and efficacy .

Table 1: Summary of this compound Applications

ApplicationDescriptionReference
Protein-Protein InteractionCaptures transient interactions in live cells
Mapping Protein InterfacesIdentifies specific residues involved in PPIs
Development of Cleavable AnaloguesEnables selective release of captured proteins
Genetic Code ExpansionAllows site-specific incorporation and labeling
Drug DiscoveryImproves understanding of drug-target interactions

Table 2: Case Studies Involving this compound

Study TitleKey FindingsReference
Investigation of Protrudin InteractionsIdentified new PPIs facilitating cellular protrusion
Development of Cleavable PhotocrosslinkersDemonstrated effective separation of prey-bait complexes using oxidative cleavage
Genetic Encoding TechniquesShowed successful incorporation of this compound into various proteins with high specificity

Case Studies

  • Protrudin and Fatty Acid Synthase Interaction
    • In a study investigating cellular protrusion mechanisms, this compound was incorporated into protrudin to capture its interaction with fatty acid synthase. This research provided insights into how these proteins collaborate to facilitate membrane growth in HeLa cells .
  • Cleavable Photocrosslinkers Development
    • Researchers created cleavable analogues like DiZSeK from this compound to enhance the capture and subsequent release of protein complexes. This advancement allows for more efficient downstream analysis and identification of interacting partners .

生物活性

DiZPK (3-(3-methyl-3H-diazirin-3-yl)-propamino-carbonyl-Nε-l-lysine) is a genetically encoded photocrosslinker that has garnered attention for its ability to facilitate the study of protein-protein interactions (PPIs) in living systems. The compound's unique properties allow researchers to capture transient interactions within a physiological context, making it a valuable tool in molecular biology and biochemistry.

This compound contains a diazirine group, which is crucial for its photocrosslinking ability. Upon exposure to UV light, the diazirine group undergoes a rearrangement that leads to the formation of a reactive carbene, enabling it to covalently bond with nearby proteins. This mechanism allows for the identification of low-affinity interactions that are often difficult to study using traditional biochemical methods .

Applications in Protein-Protein Interaction Studies

This compound has been effectively utilized in various studies to elucidate PPIs. Here are some key findings from recent research:

  • Incorporation Efficiency : In mammalian cells, this compound has shown high incorporation efficiency when used with an amber suppressor tRNA system. For instance, in HEK293T cells, the presence of this compound led to successful expression of green fluorescent protein (GFP) at specific sites, confirming its utility in genetic code expansion strategies .
  • Capture of Protein Interactors : this compound has been employed to capture proteins interacting with protrudin, a protein involved in cellular protrusion. By incorporating this compound into protrudin at specific sites, researchers were able to identify several interacting partners through co-immunoprecipitation techniques .

Study 1: Protrudin Interactions

In a study investigating protrudin's role in cellular dynamics, this compound was incorporated into protrudin at position E52. The results indicated that the incorporation did not alter protrudin's distribution or function within HeLa cells. Both wild-type and this compound-modified protrudin induced similar cellular protrusions, demonstrating that this compound can be used without disrupting native protein functions .

Study 2: HdeA Protein Interactions

Another significant application of this compound was in mapping the interactome of HdeA, an acid stress chaperone in E. coli. The study utilized this compound to identify client proteins interacting with HdeA under acidic conditions. The results highlighted the effectiveness of this compound in capturing specific protein interactions that were previously challenging due to non-specific binding issues .

Comparative Analysis of Photocrosslinkers

The following table summarizes key characteristics of different photocrosslinkers including this compound:

PhotocrosslinkerTypeKey FeaturesApplications
This compound Genetically encodedHigh efficiency, stable under physiological conditionsProtein-protein interaction studies
DiZHSeC Genetically encodedCleavable upon oxidative treatmentTarget identification and separation
9AAzNeuAc Metabolically incorporatedSpecific for glycan interactionsMapping glycan-protein interactions

属性

IUPAC Name

(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUIFRMUMYTGAV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does DiZPK facilitate the study of protein-protein interactions, particularly in challenging environments like acidic conditions?

A1: this compound is a powerful tool for capturing transient protein interactions, even in challenging environments like low pH. It functions through the following steps:

  1. Incorporation: this compound, an unnatural amino acid, is incorporated into the target protein of interest using site-specific mutagenesis techniques. [, ] This allows researchers to target specific regions of the protein involved in interactions.
  2. Photoactivation: Upon exposure to ultraviolet (UV) light at 365 nm, the diazirine ring in this compound becomes activated, generating a highly reactive carbene species. [, ]
  3. Covalent Crosslinking: The carbene rapidly reacts with nearby molecules, forming a covalent bond with interacting partners within a short distance. This "freezes" the interaction, allowing for subsequent analysis. [, ]

Q2: What specific advantages does this compound offer over other photocrosslinking agents for studying protein interactions?

A2: this compound offers several advantages that make it a valuable tool for studying protein interactions:

  • High Efficiency: this compound demonstrates a high crosslinking efficiency compared to other photocrosslinkers, enabling the capture of even weak or transient interactions. [] This is crucial for studying dynamic biological processes.
  • Site-Specificity: The ability to incorporate this compound at specific sites within a protein allows researchers to probe interactions with high precision. This is in contrast to other crosslinkers that may react more randomly. []
  • Minimal Perturbation: this compound's small size and incorporation as an amino acid minimize structural perturbations to the target protein, increasing the likelihood of capturing native interactions. []

Q3: Can you provide an example of how this compound has been successfully used to reveal novel biological insights?

A3: this compound has been instrumental in uncovering a novel chaperone-chaperone protection mechanism in bacteria. Researchers used this compound to investigate the function of HdeA, an acid-stress chaperone. By incorporating this compound into HdeA, they identified SurA, a key protein quality control factor, as an interacting partner. [] Further experiments revealed that HdeA protects SurA from aggregation under acidic conditions, ensuring its functionality for subsequent protein folding and transport. This discovery highlights a previously unknown cooperative mechanism employed by bacteria to survive harsh acidic environments, such as the human stomach. []

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